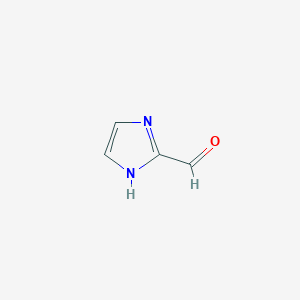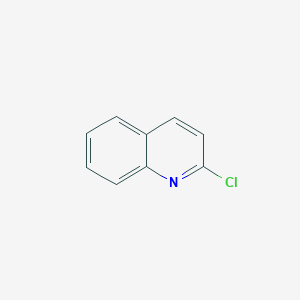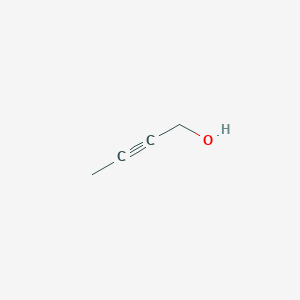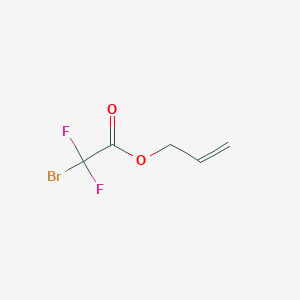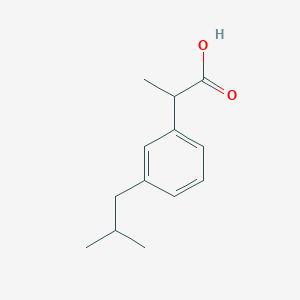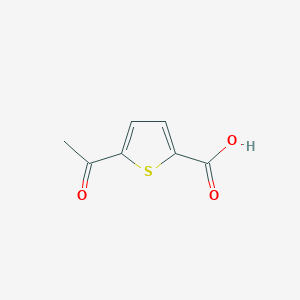
5-Acetylthiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Acetylthiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6O3S. It is characterized by a thiophene ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is known for its light yellow crystalline appearance and is soluble in various organic solvents such as ethanol, ether, and chloroform .
Applications De Recherche Scientifique
5-Acetylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
5-Acetylthiophene-2-carboxylic acid is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylthiophene-2-carboxylic acid typically involves the reaction of thiophene with acetyl chloride, followed by oxidation. The process can be summarized as follows:
Acetylation: Thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-acetylthiophene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for acetylation, palladium catalysts for hydrogenation reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted thiophenes.
Mécanisme D'action
The mechanism of action of 5-acetylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives may act as inhibitors of specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
2-Acetylthiophene: Similar structure but lacks the carboxylic acid group.
5-Ethylthiophene-2-carboxylic acid: Similar structure with an ethyl group instead of an acetyl group.
Thiophene-2-carboxylic acid: Lacks the acetyl group, only has the carboxylic acid group.
Uniqueness: 5-Acetylthiophene-2-carboxylic acid is unique due to the presence of both the acetyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
Propriétés
IUPAC Name |
5-acetylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIMWYKJUFVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395811 | |
| Record name | 5-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4066-41-5 | |
| Record name | 5-Acetyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Acetylthiophene-2-carboxylic acid in the synthesis of Arotinolol Hydrochloride?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Arotinolol Hydrochloride. The research paper outlines a synthetic route starting from this compound, involving its conversion to 5-acetylthiophene-2-formamide, followed by several reactions culminating in the formation of Arotinolol Hydrochloride [].
Q2: Could you elaborate on the specific reactions involving this compound in this synthetic route?
A2: The provided research paper describes the following reaction steps involving this compound []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
